Bromocyclen

Description

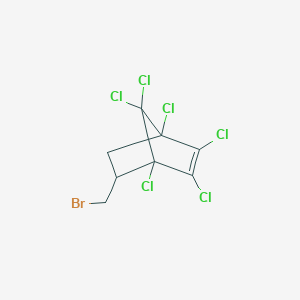

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAASOABUJRMZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041680 | |

| Record name | Bromociclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-40-8 | |

| Record name | Bromocyclen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromociclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Bromocyclen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocyclen, an organochlorine insecticide, has been a subject of interest in toxicological and neuropharmacological research due to its specific interaction with the γ-aminobutyric acid (GABA) type A receptor.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for professionals engaged in research and development involving this compound or related compounds.

Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. The key quantitative data are summarized in the table below. It is important to note that some of the presented values are predicted based on computational models.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrCl₆ | [2] |

| Molecular Weight | 393.75 g/mol | [3] |

| CAS Number | 1715-40-8 | [3] |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | [2] |

| Synonyms | Alugan, Bromociclen, Bromodan, ENT 23393, SD 2774 | |

| Melting Point | 77.0 °C (predicted) | |

| Boiling Point | 372.8 °C at 760 mmHg (predicted) | |

| Density | 1.95 g/cm³ (predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 5.90 | |

| Solubility | Soluble in organic solvents such as isooctane, ethyl acetate, and DMSO. | |

| Vapor Pressure | 2.0 x 10⁻⁵ mmHg at 25°C |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical and pharmaceutical sciences. The following sections detail generalized experimental protocols that can be adapted for the determination of this compound's key properties.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube, and the temperature at which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed in the sample holder of the apparatus. The heating rate is adjusted.

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and tube are then immersed in the oil of the Thiele tube.

-

-

Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-1°C).

Determination of Boiling Point (Capillary Method)

The boiling point is a characteristic physical property of a liquid.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary and the liquid enters the capillary upon cooling is the boiling point.

Apparatus:

-

Thiele tube or beaker with heating oil

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A few milliliters of the liquid this compound (if in liquid form, or dissolved in a high-boiling inert solvent) are placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and both are immersed in a heating bath (Thiele tube or oil bath). The setup is heated gently.

-

Heating and Observation: As the liquid is heated, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary. The heating is then stopped.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

-

Flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., GC, HPLC)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent of interest (e.g., water, DMSO, ethanol).

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD), which is sensitive for halogenated compounds. A calibration curve prepared with known concentrations of this compound is used for quantification.

Visualizations

Mechanism of Action: Inhibition of GABA-A Receptor Signaling

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system.

General Synthetic Workflow for this compound

The synthesis of this compound typically involves a two-step process: a Diels-Alder reaction followed by bromination.

Experimental Workflow for Analysis of this compound in Biological Samples

The analysis of this compound in complex matrices like fish tissue involves sample preparation, extraction, and chromatographic analysis.

References

Enantioselective Synthesis of (-)-Bromocyclen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bromocyclen is a chlorinated cyclodiene insecticide known for its potent activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor. Its specific stereochemistry is crucial for its biological activity, making enantioselective synthesis a topic of significant interest for neuropharmacological research and the development of more selective pesticides. The core challenge lies in controlling the stereochemistry during the formation of the bicyclic scaffold. This guide outlines a proposed three-step enantioselective route to (-)-bromocyclen, commencing with an asymmetric Diels-Alder reaction to establish the key stereocenters.

Proposed Enantioselective Synthetic Pathway

The proposed synthesis begins with an inverse-electron-demand Diels-Alder reaction, a known method for producing the racemic core structure of bromocyclen. To achieve enantioselectivity, a chiral auxiliary is employed on the dienophile. The subsequent steps involve the removal of this auxiliary and a regioselective allylic bromination.

The three key stages of the proposed synthesis are:

-

Asymmetric Diels-Alder Reaction: Reaction of hexachlorocyclopentadiene with a chiral acrylate dienophile, such as an N-acryloyl oxazolidinone, catalyzed by a Lewis acid. This step is designed to set the absolute stereochemistry of the bicyclic core.

-

Chiral Auxiliary Removal: Hydrolytic cleavage of the chiral auxiliary from the Diels-Alder adduct to yield an enantiomerically enriched carboxylic acid, which can then be converted to the required intermediate.

-

Allylic Bromination: Introduction of the bromine atom at the allylic position using N-bromosuccinimide (NBS) to yield the final product, (-)-bromocyclen.

Caption: Proposed synthetic pathway for (-)-Bromocyclen.

Data Presentation: Analogous Asymmetric Diels-Alder Reactions

Quantitative data for the proposed specific Diels-Alder reaction is unavailable. However, the following table summarizes results from analogous Lewis acid-catalyzed Diels-Alder reactions between cyclic dienes and chiral N-acryloyl oxazolidinones, demonstrating the feasibility of achieving high stereoselectivity.[1][2]

| Diene | Chiral Dienophile Auxiliary | Lewis Acid Catalyst | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) | Reference |

| Cyclopentadiene | (S)-Valine derived oxazolidinone | Et₂AlCl | 94 | >99:1 | 95 (for endo) | Evans, et al. (1988) |

| Cyclopentadiene | (R)-Phenylalanine derived oxazolidinone | TiCl₄ | 85 | 95:5 | 91 (for endo) | Corey, et al. (1989) |

| 1,3-Butadiene | (S)-Valine derived oxazolidinone | Et₂AlCl | 88 | 96:4 | 94 (for endo) | Evans, et al. (1988) |

| Cyclopentadiene | cis-1-Arylsulfonamido-2-indanol | Et₂AlCl | 92 | >99:1 (endo) | 96 | Ghosh, et al. (2001)[2] |

Experimental Protocols (Representative Examples)

The following protocols are adapted from established procedures for analogous reactions and should be considered as a starting point for the development of a specific synthesis of (-)-bromocyclen.

This protocol is based on the Lewis acid-catalyzed Diels-Alder reaction of an N-acryloyl oxazolidinone.[3][4]

Materials:

-

Hexachlorocyclopentadiene

-

Chiral N-acryloyl oxazolidinone (e.g., derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

-

Diethylaluminum chloride (Et₂AlCl) or Titanium tetrachloride (TiCl₄) solution in dichloromethane (CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the chiral N-acryloyl oxazolidinone (1.0 equivalent) in anhydrous CH₂Cl₂ (0.1 M) is prepared in a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

The Lewis acid catalyst (e.g., Et₂AlCl, 1.2 equivalents) is added dropwise via syringe over 10 minutes. The mixture is stirred for an additional 30 minutes at -78 °C.

-

A solution of hexachlorocyclopentadiene (1.1 equivalents) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until consumption of the dienophile is observed (typically 2-6 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude Diels-Alder adduct is purified by flash column chromatography on silica gel.

This protocol describes the hydrolytic removal of an oxazolidinone auxiliary.

Materials:

-

Chiral Diels-Alder adduct from Step 1

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The purified Diels-Alder adduct (1.0 equivalent) is dissolved in a 3:1 mixture of THF and water (0.2 M).

-

The solution is cooled to 0 °C in an ice bath.

-

Aqueous hydrogen peroxide (4.0 equivalents) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equivalents).

-

The mixture is stirred at 0 °C for 4 hours.

-

The reaction is quenched by the addition of saturated aqueous Na₂SO₃ solution.

-

The mixture is stirred for 30 minutes, and the THF is removed under reduced pressure.

-

The aqueous residue is extracted with diethyl ether to recover the chiral auxiliary.

-

The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.

-

The combined organic extracts containing the carboxylic acid product are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the intermediate for the next step.

This protocol is a general procedure for allylic bromination of a bicyclic alkene.

Materials:

-

Enantiomerically enriched intermediate from Step 2 (after conversion to the corresponding methyl-substituted alkene)

-

Carbon tetrachloride (CCl₄)

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide as a radical initiator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The alkene intermediate (1.0 equivalent), NBS (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents) are combined in a round-bottom flask.

-

Anhydrous CCl₄ is added to form a suspension (0.2 M).

-

The flask is equipped with a reflux condenser, and the mixture is heated to reflux with vigorous stirring. The reaction can be initiated with a UV lamp if necessary.

-

The reaction progress is monitored by TLC or GC for the disappearance of the starting material (typically 2-6 hours).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with saturated aqueous NaHCO₃ solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude (-)-bromocyclen is purified by recrystallization or column chromatography.

Workflow and Process Visualization

The following diagram illustrates the general laboratory workflow for the proposed synthesis.

Caption: General experimental workflow for the proposed synthesis.

References

- 1. scielo.br [scielo.br]

- 2. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Bromocyclen as a Non-Competitive Antagonist of GABA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocyclen, a chlorinated cyclodiene insecticide, represents a class of neurotoxic agents that exert their effects through the modulation of the primary inhibitory neurotransmitter system in the central nervous system (CNS), the γ-aminobutyric acid (GABA) system.[1][2] Specifically, this compound functions as a non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data for related compounds, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein, based on closely related cyclodiene insecticides, offers a robust framework for understanding its pharmacological profile.[1]

Mechanism of Action: Non-Competitive Antagonism of the GABA-A Receptor

The insecticidal activity of this compound and other cyclodiene insecticides stems from their ability to disrupt the normal functioning of the GABA-A receptor. GABA, upon binding to its receptor, triggers the opening of an integral chloride (Cl⁻) channel, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

This compound acts as a non-competitive antagonist by binding to a site within the chloride ion channel of the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding site is often referred to as the picrotoxinin binding site. By physically occluding the channel, this compound prevents the influx of chloride ions even when GABA is bound to the receptor. This blockade of the inhibitory GABAergic signal leads to a state of neuronal hyperexcitability, resulting in tremors, convulsions, and ultimately, the death of the insect.

dot

Quantitative Data

| Compound | Receptor/Preparation | Assay Type | Value | Unit | Reference |

| Fipronil | Cockroach GABA Receptor | Electrophysiology (IC₅₀) | 28 | nM | |

| Dieldrin | Cockroach GABA Receptor | Electrophysiology (IC₅₀) | 16 | nM | |

| α-Endosulfan | Human β3 Homopentameric Receptor | Radioligand Binding ([³H]EBOB displacement) | ~7 | nM | |

| Lindane | Human β3 Homopentameric Receptor | Radioligand Binding ([³H]EBOB displacement) | ~3 | nM | |

| Fipronil | Human β3 Homopentameric Receptor | Radioligand Binding ([³H]EBOB displacement) | ~1.8 | nM (Ki) | |

| Picrotoxinin | Rat α1β2γ2L GABA-A Receptor | Electrophysiology (IC₅₀) | 2-8 | µM |

Experimental Protocols

The characterization of a non-competitive antagonist like this compound typically involves a combination of radioligand binding assays and functional electrophysiological studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the non-competitive antagonist site on the GABA-A receptor. A common approach is a competition binding assay using a radiolabeled ligand known to bind to the picrotoxinin site, such as [³H]EBOB (ethynylbicycloorthobenzoate).

Objective: To determine the inhibitory constant (Ki) of this compound for the picrotoxinin binding site on the GABA-A receptor.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rat brain or a cell line expressing the GABA-A receptor of interest (e.g., human recombinant β3 homomer).

-

Radioligand: [³H]EBOB or another suitable radioligand for the non-competitive antagonist site.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-competitive antagonist like picrotoxinin).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Electrophysiology (Two-Electrode Voltage Clamp)

This functional assay directly measures the effect of this compound on GABA-induced chloride currents in whole cells, typically oocytes or mammalian cell lines expressing specific GABA-A receptor subtypes.

Objective: To determine the IC₅₀ of this compound for the inhibition of GABA-induced currents and to confirm its non-competitive mechanism of action.

Materials:

-

Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.

-

Recording Equipment: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.

-

Recording Solution: Appropriate external solution (e.g., Ringer's solution for oocytes).

-

GABA Solution: A stock solution of GABA.

-

Test Compound Solution: this compound dissolved in the external solution.

Procedure:

-

Cell Preparation: Inject cRNA encoding the GABA-A receptor subunits into Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the external solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC₂₀) and record the resulting inward chloride current.

-

This compound Application: Co-apply the same concentration of GABA with increasing concentrations of this compound and record the inhibited currents.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀. To confirm non-competitive antagonism, generate GABA dose-response curves in the absence and presence of a fixed concentration of this compound. A non-competitive antagonist will reduce the maximal response to GABA without significantly shifting the EC₅₀.

dot

Signaling Pathway

The action of this compound is at the level of the GABA-A receptor ion channel, thereby directly interfering with the immediate signaling event initiated by GABA. The broader GABA signaling pathway involves the synthesis, release, and reuptake of GABA, as well as the activation of both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. This compound's effect is specific to the ionotropic GABA-A receptor-mediated chloride flux.

dot

Conclusion

This compound, as a member of the cyclodiene insecticide family, is a potent non-competitive antagonist of the GABA-A receptor. While specific quantitative binding and functional data for this compound are not extensively documented in public literature, the well-established mechanism of action for this class of compounds provides a strong basis for its characterization. The experimental protocols detailed in this guide, including radioligand binding assays and electrophysiological recordings, are standard and robust methods for elucidating the pharmacological profile of this compound and other non-competitive modulators of the GABA-A receptor. Further research to determine the specific affinity and potency of this compound would be valuable for a more complete understanding of its biological activity.

References

Stereoisomers and chirality of Bromocyclen

An In-Depth Technical Guide to the Stereoisomers and Chirality of Bromocyclen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chlorinated cyclodiene insecticide, possesses a complex stereochemistry that is critical to its biological activity and environmental fate. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, consolidating available information on its chemical structure, the principles governing its stereoisomerism, and the analytical methodologies for the separation of its stereoisomers. While a significant knowledge gap exists in the public domain regarding the specific biological activities of individual enantiomers and diastereomers, this document outlines the presumed mechanism of action and the toxicological implications of its chirality. Detailed experimental protocols for chiral separation and a hypothetical framework for enantioselective synthesis are presented to guide future research in this area. This guide is intended to be a valuable resource for researchers in agrochemistry, toxicology, and drug development, fostering a deeper understanding of this complex molecule and stimulating further investigation into its stereospecific properties.

Introduction to this compound and its Stereochemistry

This compound, with the chemical name 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a member of the cyclodiene class of insecticides.[1] Its rigid bicyclic structure is characterized by the presence of multiple chlorine substituents and a bromomethyl group, contributing to its chemical stability and insecticidal properties.

A critical aspect of this compound's molecular architecture is its chirality. The molecule contains three chiral centers, which gives rise to the potential for a number of stereoisomers.[1] The spatial arrangement of substituents around these stereocenters dictates the three-dimensional shape of each isomer, which in turn is expected to significantly influence its interaction with biological targets. While the commercial product is often a racemic mixture, understanding the properties of each individual stereoisomer is crucial for a complete assessment of its efficacy and toxicological profile.

Physicochemical Properties of this compound (Racemic Mixture)

The following table summarizes the known physicochemical properties of the racemic mixture of this compound. Data for individual stereoisomers is not currently available in the public literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrCl₆ | [2] |

| Molecular Weight | 393.75 g/mol | [2] |

| CAS Number | 1715-40-8 | [2] |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | |

| Appearance | Solid (predicted) | |

| Boiling Point | 372.8 °C at 760 mmHg | |

| Density | 1.95 g/cm³ | |

| LogP | 5.90 | |

| Solubility | Soluble in organic solvents such as isooctane and ethyl acetate. |

Stereoisomers and Chirality of this compound

The presence of three chiral centers in the this compound molecule results in the theoretical possibility of 2³ = 8 stereoisomers. These stereoisomers exist as pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images.

Stereoisomeric relationship of this compound.

Due to the identical physical properties of enantiomers in an achiral environment, their separation and the characterization of their individual biological activities pose a significant challenge. However, it is widely recognized in the field of pesticide science that enantiomers can exhibit substantial differences in their insecticidal potency and toxicity to non-target organisms.

Biological Activity and Presumed Mechanism of Action

The primary mode of action for cyclodiene insecticides, including this compound, is the non-competitive antagonism of the γ-aminobutyric acid (GABA) type A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.

This compound is believed to bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the passage of chloride ions. This disruption of the inhibitory GABAergic system leads to hyperexcitability of the central nervous system in insects, resulting in convulsions and ultimately, death. It is hypothesized that the different stereoisomers of this compound will exhibit varying affinities for the GABA-A receptor binding site, leading to differential toxicities. However, specific data on the binding affinities and insecticidal activity of individual this compound stereoisomers are not publicly available.

Signaling pathway of GABA-A receptor and its inhibition by this compound.

Experimental Protocols

Chiral Separation of this compound Stereoisomers

The separation of this compound enantiomers has been successfully achieved using gas chromatography (GC) with a chiral stationary phase. The following protocol is a general guideline based on established methods for the chiral separation of similar compounds.

Objective: To resolve the stereoisomers of this compound using chiral gas chromatography.

Instrumentation and Materials:

-

Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)

-

Chiral Capillary Column (e.g., a cyclodextrin-based column such as CP-Chirasil-Dex CB)

-

Helium or Hydrogen as carrier gas

-

This compound standard (racemic mixture)

-

Appropriate organic solvent (e.g., isooctane, ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound standard in the chosen organic solvent.

-

GC Instrument Setup:

-

Install the chiral capillary column in the GC.

-

Set the injector and detector temperatures appropriately.

-

Optimize the carrier gas flow rate.

-

-

Temperature Program: A precise temperature program is crucial for achieving good resolution. A slow temperature ramp is often necessary. An example program could be:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 2°C/minute.

-

Hold at 200°C for 10 minutes. (Note: The optimal temperature program will depend on the specific column and instrument used and must be determined empirically.)

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the separated stereoisomers.

References

Bromocyclen as a Probe in Neuropharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocyclen, a chlorinated cyclodiene insecticide, has emerged as a significant tool in neuropharmacological research due to its potent and specific interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying GABAergic neurotransmission, and detailed experimental protocols for its use in neuropharmacological assays. By acting as a non-competitive antagonist at the picrotoxinin binding site within the GABA-A receptor's chloride channel, this compound offers a valuable means to investigate the structure, function, and pharmacology of this critical inhibitory neurotransmitter receptor. This document synthesizes current knowledge to facilitate the effective use of this compound as a research tool for scientists and professionals in drug development and toxicology.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission.[2] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic drug development.[3]

This compound is a member of the polychlorocycloalkane family of insecticides, which are known for their neurotoxic effects.[4] These effects stem from their ability to block the GABA-A receptor-gated chloride channel, leading to hyperexcitability of the nervous system and convulsions.[4] While its primary use has been in agriculture, this compound's specific mechanism of action makes it an invaluable tool for researchers studying the GABAergic system. This guide will detail the neuropharmacological profile of this compound and provide practical information for its application in a research setting.

Mechanism of Action: Non-Competitive Antagonism of the GABA-A Receptor

The primary molecular target of this compound is the GABA-A receptor. Unlike competitive antagonists that bind to the same site as GABA, this compound acts non-competitively. It is widely understood to bind to a site within the chloride ion channel of the receptor, often referred to as the picrotoxinin or convulsant site. The binding of this compound to this site allosterically modulates the receptor, stabilizing a closed or non-conducting state of the chloride channel. This action prevents the influx of chloride ions that normally occurs upon GABA binding, thereby inhibiting the hyperpolarization of the neuronal membrane and reducing the inhibitory postsynaptic potential. The net effect is a disinhibition of neuronal activity, which at high doses can lead to seizures.

Signaling Pathway of GABA-A Receptor Inhibition by this compound

The following diagram illustrates the signaling pathway of the GABA-A receptor and the inhibitory action of this compound.

Caption: Signaling pathway of GABA-A receptor inhibition by this compound.

Quantitative Data

| Cyclodiene Insecticide | Inhibition of GABA-induced 36Cl- influx (IC50, µM) | Inhibition of [35S]TBPS binding (Ki, µM) |

| Endosulfan I | 0.2 ± 0.05 | 0.08 ± 0.01 |

| Endrin | 0.5 ± 0.1 | 0.15 ± 0.02 |

| Dieldrin | 2.0 ± 0.3 | 0.6 ± 0.1 |

| Heptachlor Epoxide | 1.5 ± 0.2 | 0.5 ± 0.08 |

| Endosulfan II | 10.0 ± 1.5 | 3.0 ± 0.5 |

| Aldrin | > 100 | > 100 |

| Heptachlor | > 100 | > 100 |

Data adapted from Gant et al. (1987). Values are presented as mean ± SEM.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the neuropharmacological effects of this compound and related cyclodiene insecticides.

Radioligand Binding Assay for the Picrotoxinin/TBPS Site

This protocol is adapted from studies characterizing the binding of [35S]TBPS to brain membranes and its displacement by cyclodiene insecticides.

Objective: To determine the binding affinity (Ki) of this compound for the picrotoxinin/TBPS binding site on the GABA-A receptor.

Materials:

-

Rat brain tissue (e.g., cortex)

-

[35S]TBPS (radioligand)

-

Unlabeled TBPS or picrotoxin (for determining non-specific binding)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation (100-200 µg of protein), a fixed concentration of [35S]TBPS (e.g., 2 nM), and varying concentrations of this compound.

-

For total binding, omit the this compound.

-

For non-specific binding, add a high concentration of unlabeled TBPS or picrotoxin (e.g., 10 µM).

-

Incubate the mixture at 25°C for 90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [35S]TBPS binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for assessing the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing GABA-A receptors).

Objective: To measure the inhibition of GABA-induced chloride currents by this compound.

Materials:

-

Cultured neurons or transfected HEK293 cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Extracellular solution (containing physiological ion concentrations)

-

Intracellular solution (containing a high concentration of Cl- to facilitate measurement of inward currents)

-

GABA

-

This compound

-

Picrotoxin (positive control)

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

-

Patch-Clamp Recording:

-

Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.

-

Under visual guidance, approach a cell with the pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a brief pulse of GABA (e.g., 10 µM for 1-2 seconds) to elicit a baseline inward chloride current.

-

After a washout period, co-apply GABA with varying concentrations of this compound.

-

Record the resulting currents and measure the peak amplitude.

-

As a positive control, co-apply GABA with a known GABA-A receptor channel blocker like picrotoxin.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the GABA-induced current by each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

In Vivo Assessment of Seizure Activity in Rodents

This generalized protocol is based on methods used to assess the convulsant effects of neurotoxic compounds in mice.

Objective: To determine the dose-response relationship for this compound-induced seizures.

Materials:

-

Male Swiss-Webster mice (or other appropriate strain)

-

This compound

-

Vehicle (e.g., corn oil, DMSO)

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

Animal Preparation and Dosing:

-

Acclimate mice to the housing and testing environment for at least one week.

-

On the day of the experiment, weigh each mouse and randomly assign them to dose groups (including a vehicle control group).

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a range of doses.

-

-

Observation and Scoring:

-

Immediately after dosing, place each mouse in an individual observation chamber.

-

Observe the mice continuously for a set period (e.g., 60 minutes) for the onset and severity of seizures.

-

Score the seizure activity using a standardized scale (e.g., a modified Racine scale):

-

Stage 1: Immobility, mouth and facial movements.

-

Stage 2: Head nodding, "wet dog shakes."

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with loss of postural control, generalized tonic-clonic seizures.

-

-

-

Data Analysis:

-

For each dose group, calculate the percentage of animals exhibiting each seizure stage.

-

Determine the median effective dose (ED50) for the induction of specific seizure stages (e.g., generalized tonic-clonic seizures) using probit analysis.

-

Measure the latency to the onset of the first seizure for each animal.

-

Caption: Experimental workflow for in vivo seizure assessment.

Conclusion

This compound serves as a potent and selective non-competitive antagonist of the GABA-A receptor, making it an indispensable tool for neuropharmacological research. Its well-defined mechanism of action at the picrotoxinin/TBPS binding site allows for the detailed investigation of GABAergic neurotransmission and the molecular properties of the GABA-A receptor complex. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in a variety of in vitro and in vivo assays. By facilitating a deeper understanding of the GABA-A receptor, research employing this compound can contribute significantly to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

The Enantioselective Biological Activity of Bromocyclen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocyclen, a cyclodiene insecticide, possesses a chiral structure, resulting in the existence of distinct enantiomers. While the insecticidal activity of the racemic mixture is attributed to the non-competitive antagonism of the γ-aminobutyric acid (GABA-A) receptor, a comprehensive analysis of the differential biological activities of its individual enantiomers is notably absent in publicly available literature. This technical guide synthesizes the current understanding of this compound's mechanism of action, details the experimental protocols required for the separation and biological evaluation of its enantiomers, and presents a hypothesized framework for their differential activities based on established principles of stereochemistry in pharmacology. All quantitative data presented herein are illustrative and intended to provide a template for future experimental investigation.

Introduction to this compound and Chirality

This compound (5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene) is a chlorinated hydrocarbon insecticide. The presence of three chiral centers in its molecular structure gives rise to multiple stereoisomers. It is a well-established principle in toxicology and pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities.[1] This is due to the stereospecific nature of biological receptors and enzymes, which are themselves chiral.[1] The differential interaction between enantiomers and their biological targets can lead to variations in potency, toxicity, and metabolic fate.[2][3][4] Although the separation of this compound enantiomers has been documented, a critical knowledge gap remains concerning their individual biological effects.

Presumed Mechanism of Action: The GABA-A Receptor

Cyclodiene insecticides, including this compound, are known to exert their neurotoxic effects by acting as non-competitive antagonists of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of nerve impulses. This compound is believed to bind to a site within the chloride ion channel, physically blocking it and thereby preventing the inhibitory action of GABA. This leads to a state of hyperexcitability in the central nervous system of insects, resulting in convulsions and death. It is highly probable that the insecticidal activity of this compound enantiomers is mediated through this mechanism, with the two enantiomers likely exhibiting different binding affinities and potencies.

Figure 1: Proposed mechanism of GABAergic inhibition and its disruption by this compound.

Quantitative Data on Enantiomer Activity (Hypothetical)

Due to the lack of published data, the following tables present hypothetical quantitative data to illustrate the expected differences in biological activity between the (+) and (-) enantiomers of this compound. These tables are intended to serve as a template for the presentation of future experimental findings.

Table 1: Hypothetical Acute Toxicity of this compound Enantiomers

| Enantiomer | Test Organism | Route of Administration | LD50 (mg/kg) |

| (+)-Bromocyclen | Housefly (Musca domestica) | Topical | 5 |

| (-)-Bromocyclen | Housefly (Musca domestica) | Topical | 50 |

| Racemic this compound | Housefly (Musca domestica) | Topical | 15 |

| (+)-Bromocyclen | Rat (Rattus norvegicus) | Oral | 8000 |

| (-)-Bromocyclen | Rat (Rattus norvegicus) | Oral | 15000 |

| Racemic this compound | Rat (Rattus norvegicus) | Oral | 12500 |

Table 2: Hypothetical In Vitro Activity of this compound Enantiomers at the Insect GABA-A Receptor

| Enantiomer | Assay Type | Parameter | Value |

| (+)-Bromocyclen | Radioligand Binding ([³H]-EBOB) | IC50 (nM) | 10 |

| (-)-Bromocyclen | Radioligand Binding ([³H]-EBOB) | IC50 (nM) | 250 |

| (+)-Bromocyclen | Electrophysiology (Patch Clamp) | IC50 (nM) | 15 |

| (-)-Bromocyclen | Electrophysiology (Patch Clamp) | IC50 (nM) | 300 |

Experimental Protocols

Enantioselective Separation of this compound

A robust method for the separation of this compound enantiomers is crucial for evaluating their individual biological activities. Gas chromatography with a chiral stationary phase is the preferred method.

Methodology:

-

Sample Preparation: For biological matrices, a solid-phase microextraction (SPME) is recommended for cleanup and enrichment. For standards, dissolve in an appropriate solvent (e.g., hexane).

-

Gas Chromatography (GC) System:

-

Column: CP-Chirasil-Dex CB chiral capillary column.

-

Injector: Splitless mode.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A slow temperature ramp is critical for resolution. A typical program might be: 60°C for 1 min, ramp to 180°C at 2°C/min, hold for 10 min.

-

Detector: Electron Capture Detector (ECD) for high sensitivity or Mass Spectrometry (MS) for definitive identification.

-

-

Data Analysis: Identify enantiomer peaks based on retention times. Quantify using a calibration curve from a racemic or enantiopure standard.

Figure 2: Workflow for the chiral separation and analysis of this compound enantiomers.

Radioligand Binding Assay

This assay quantifies the binding affinity of each enantiomer to the GABA-A receptor.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from a suitable source (e.g., insect heads or mammalian brain tissue).

-

Radioligand: Use a radiolabeled ligand that binds to the cyclodiene site, such as [³H]-EBOB (ethynylbicycloorthobenzoate).

-

Assay:

-

Incubate the membranes with a fixed concentration of the radioligand.

-

Add varying concentrations of the unlabeled this compound enantiomer (the "competitor").

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This functional assay measures the ability of each enantiomer to block GABA-induced chloride currents in cells expressing GABA-A receptors (e.g., Xenopus oocytes or cultured neurons).

Methodology:

-

Cell Preparation: Use cells expressing the target GABA-A receptors.

-

Recording:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply a pulse of GABA to elicit an inward chloride current.

-

Co-apply GABA with varying concentrations of the this compound enantiomer.

-

-

Data Analysis: Measure the peak amplitude of the GABA-induced current in the presence and absence of the enantiomer. Plot the percentage of inhibition against the logarithm of the enantiomer concentration to determine the IC50 value.

Figure 3: Experimental workflows for assessing the biological activity of this compound enantiomers.

Logical Framework for Enantioselective Activity

The expected differential activity of this compound enantiomers is based on the three-dimensional interaction between the chiral insecticide molecule and its binding site on the GABA-A receptor. One enantiomer (the "eutomer") is expected to have a higher affinity and therefore greater potency than the other (the "distomer").

Figure 4: Logical relationship leading to the enantioselective activity of this compound.

Conclusion and Future Directions

While there is a strong scientific basis to predict that the enantiomers of this compound will exhibit different biological activities, there is a clear need for empirical data to confirm and quantify these differences. The protocols and frameworks presented in this guide provide a roadmap for future research in this area. Such studies are essential for a more accurate risk assessment of this compound and for a deeper understanding of the structure-activity relationships of cyclodiene insecticides at the GABA-A receptor. The development of enantioselective synthetic methods would also be highly beneficial for obtaining pure enantiomers for toxicological and pharmacological studies. Researchers are encouraged to pursue the chiral separation of racemic this compound and to conduct studies to elucidate the enantiomer-specific effects.

References

The Rise and Fall of a Cyclodiene: A Technical History of Bromocyclen

An In-depth Guide for Researchers and Scientists

Introduction

Bromocyclen, a chlorinated cyclodiene insecticide, emerged in the mid-20th century as a potent agent for the control of ectoparasites in veterinary medicine. Its development was part of a broader wave of organochlorine pesticide synthesis that revolutionized pest management. This technical guide provides a comprehensive overview of the history, chemical synthesis, mode of action, and toxicological profile of this compound. Due to its status as an obsolete pesticide, specific quantitative data on its biological activity and environmental fate are scarce; therefore, data from closely related cyclodiene insecticides are referenced to provide a more complete picture, with appropriate caveats.

Physicochemical Properties

This compound is a solid organochlorine compound with a complex bicyclic structure. Its properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |

| Synonyms | Bromociclen, Alugan, Bromodan |

| CAS Number | 1715-40-8 |

| Molecular Formula | C₈H₅BrCl₆ |

| Molecular Weight | 393.75 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as isooctane and ethyl acetate. |

History and Development

The development of this compound is rooted in the post-World War II era of chemical innovation that saw the rise of synthetic organic insecticides. As a member of the cyclodiene family, its synthesis and insecticidal properties were discovered during the intensive research into chlorinated hydrocarbons for pest control. These compounds, including well-known relatives like aldrin, dieldrin, and chlordane, were highly effective and widely used in agriculture and public health. This compound found its primary application as an ectoparasiticide in animal health, targeting pests such as mites, ticks, and lice on domestic pets and livestock.[1] However, like many other organochlorine pesticides, concerns over its environmental persistence and potential for bioaccumulation led to its eventual decline in use and current obsolete status in many parts of the world.

Synthesis of this compound

The synthesis of this compound is a two-step process that is characteristic of many cyclodiene insecticides. It begins with the formation of the chlorinated bicyclic core via a Diels-Alder reaction, followed by the introduction of the bromine-containing functional group through allylic bromination.

Experimental Protocol: Synthesis

Step 1: Diels-Alder Cycloaddition

The initial step involves the [4+2] cycloaddition reaction between hexachlorocyclopentadiene and a suitable dienophile to form the hexachlorinated norbornene framework.

-

Reactants: Hexachlorocyclopentadiene and cyclopentadiene.

-

Reaction: These two compounds are reacted together in a suitable solvent, such as xylene.

-

Conditions: The reaction is typically carried out at elevated temperatures to facilitate the cycloaddition.

-

Product: The intermediate product is chlordene (1,2,3,4,7,7-hexachloro-5,6-bis(methylene)bicyclo[2.2.1]hept-2-ene).

Step 2: Allylic Bromination

The second step introduces the bromomethyl group at an allylic position on the chlordene intermediate. This is a radical substitution reaction.

-

Reactants: Chlordene and N-bromosuccinimide (NBS).

-

Reagents: A radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobis(isobutyronitrile)), and a non-polar solvent like carbon tetrachloride.

-

Conditions: The reaction mixture is heated to reflux, and the reaction is initiated by the radical initiator or by exposure to UV light.

-

Mechanism: NBS provides a low, constant concentration of bromine radicals, which selectively abstract a hydrogen atom from the allylic position of chlordene. The resulting allylic radical then reacts with a bromine molecule to form this compound.

-

Purification: The final product can be purified from the reaction mixture through filtration to remove succinimide, followed by washing of the organic phase and removal of the solvent under reduced pressure.

Synthetic workflow for this compound.

Mode of Action

This compound, like other cyclodiene insecticides, is a neurotoxin. Its primary target is the central nervous system of insects.

The mode of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-gated chloride channel. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus having an inhibitory effect.

This compound is believed to bind to a site within the chloride channel of the GABA receptor, physically blocking the channel. This prevents the influx of chloride ions, even when GABA is bound to the receptor. The disruption of this inhibitory signaling leads to a state of hyperexcitability of the central nervous system, resulting in convulsions, paralysis, and ultimately, the death of the insect.

Signaling pathway of GABA receptor and its inhibition by this compound.

Toxicological Profile

Mammalian Toxicity

Limited data is available for the acute toxicity of this compound in mammals.

| Species | Route | LD₅₀ Value | Reference |

| Rat | Oral | 12500 mg/kg | [2] |

The high oral LD₅₀ value in rats suggests a low acute oral toxicity to mammals.

Efficacy Against Target Pests

Ecotoxicity and Environmental Fate

As with other organochlorine pesticides, this compound is expected to be persistent in the environment and toxic to non-target organisms, particularly aquatic life.

Environmental Persistence:

Direct data on the soil half-life of this compound is not available. However, data from related cyclodiene insecticides can provide an estimate of its persistence.

| Compound | Soil Half-life (Temperate Climate) | Reference |

| Dieldrin | Approximately 5 years | [3][4] |

| Endrin | Up to 12 years | [5] |

| Aldrin | Converts to Dieldrin (75% in 1 year) |

Given its chemical structure, this compound is likely to have a long environmental half-life, potentially on the order of several years, leading to its classification as a persistent organic pollutant (POP).

Toxicity to Non-Target Organisms:

Specific ecotoxicity data for this compound is limited. The University of Hertfordshire's Pesticide Properties Database notes a moderate acute and chronic toxicity to Daphnia. As an organochlorine insecticide, it is expected to be highly toxic to fish and other aquatic organisms. The bioaccumulative nature of this class of compounds also poses a risk to higher trophic levels.

Experimental Protocols: Efficacy and Toxicity Testing

Standardized bioassays are crucial for determining the efficacy and non-target toxicity of an insecticide.

Experimental Workflow: Insecticide Efficacy Bioassay

Workflow for determining insecticide efficacy.

Protocol: Acaricide (Mite/Tick) Bioassay

This protocol is a generalized procedure for assessing the efficacy of an acaricide like this compound.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone). A control group with the solvent alone should also be prepared.

-

Treatment of Substrate:

-

Contact Bioassay: Apply a known volume of each dilution to a substrate such as a filter paper disc or the inner surface of a petri dish. Allow the solvent to evaporate completely, leaving a uniform residue of the insecticide.

-

Leaf Dip Bioassay: For plant-feeding mites, a leaf disc can be dipped into the test solution for a set period and then allowed to dry.

-

-

Introduction of Pests: Introduce a known number of the target acarine pests (e.g., 20 adult mites or ticks) onto the treated substrate.

-

Incubation: Maintain the bioassay units under controlled environmental conditions (e.g., 25°C, 60% relative humidity, and a specific photoperiod).

-

Mortality Assessment: Assess the mortality of the pests at specific time intervals (e.g., 24, 48, and 72 hours). Pests are considered dead if they are unable to move when gently prodded with a fine brush.

-

Data Analysis: Use the mortality data to perform a probit analysis to determine the lethal dose or concentration that kills 50% of the test population (LD₅₀ or LC₅₀).

Conclusion

This compound represents a chapter in the history of chemical pest control characterized by highly effective but environmentally persistent compounds. Its development and use as an ectoparasiticide highlight the successes of mid-20th-century insecticide discovery. However, the same chemical stability that made it an effective residual insecticide also led to its downfall due to environmental concerns. While its use has ceased, the study of this compound and its cyclodiene relatives provides valuable insights into insecticide mode of action, the evolution of pesticide resistance, and the importance of considering environmental fate in the development of new pest management tools. The lack of comprehensive modern toxicological data for this compound underscores the shift in regulatory standards and scientific focus towards more environmentally benign solutions.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]

- 4. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Solubility and Stability of Bromocyclen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of Bromocyclen. This compound, a chlorinated cyclodiene insecticide, is a potent non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor.[1] While its primary use has been in agriculture, its specific mode of action makes it a valuable tool in neuropharmacological research. Understanding its solubility and stability is critical for its application in experimental settings and for the development of new chemical entities targeting the GABA-A receptor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |

| CAS Number | 1715-40-8 |

| Molecular Formula | C₈H₅BrCl₆ |

| Molecular Weight | 393.75 g/mol |

| Appearance | Solid |

Solubility Profile

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several organic solvents.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility | Reference |

| Isooctane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | May be soluble | [1] |

| Water | Low solubility is expected due to its high lipophilicity (LogP ~5.90) |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, isooctane, ethyl acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any undissolved particles from being transferred. Immediately dilute the aliquot with a known volume of a suitable solvent (usually the mobile phase for HPLC analysis) to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve of this compound in the same solvent system should be prepared to determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Stability Profile

Forced Degradation Studies Protocol

The following protocol outlines a comprehensive forced degradation study for this compound.

Objective: To investigate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

High-purity water

-

Organic solvents for sample preparation (e.g., acetonitrile, methanol)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating HPLC method (see section 3.2)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and keep it at room temperature and an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and follow the same procedure as for acid hydrolysis.

-

Neutral Hydrolysis: Dissolve this compound in high-purity water and maintain at room temperature and an elevated temperature, analyzing samples at various time points.

-

Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the degradation over time by HPLC.

-

Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period. Also, prepare a solution of this compound and expose it to the same thermal stress. Analyze the samples by HPLC.

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at various time points.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The development and validation of such a method are critical components of stability testing.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound) or Mass Spectrometry for identification of degradation products.

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor, a ligand-gated chloride ion channel. The following diagram illustrates the GABA-A receptor signaling pathway and the inhibitory action of this compound.

Caption: GABA-A receptor signaling and its inhibition by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of this compound.

Solubility Determination Workflow:

Caption: Experimental workflow for solubility determination.

Stability (Forced Degradation) Workflow:

Caption: Experimental workflow for stability testing.

Proposed Degradation Pathway

Based on the known degradation pathways of other cyclodiene insecticides, a proposed degradation pathway for this compound under various stress conditions is presented below. The primary degradation mechanisms are expected to involve hydrolysis and photolysis.

Caption: Proposed degradation pathway for this compound.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While qualitative data suggests its solubility in several organic solvents, a significant data gap exists for quantitative solubility values. The provided experimental protocols offer a clear path for researchers to determine these crucial parameters. Similarly, detailed stability studies are required to fully characterize its degradation profile. The information and methodologies presented herein are intended to support the continued use of this compound as a valuable research tool and to aid in the development of novel therapeutics targeting the GABA-A receptor.

References

Methodological & Application

Application Notes and Protocols for Determining the LC50 of Bromocyclen in Insects

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromocyclen is a non-systemic organochlorine insecticide and acaricide belonging to the cyclodiene group.[1][2] Its mechanism of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor, a primary inhibitory neurotransmitter in the insect central nervous system.[3][4] this compound is believed to bind to the picrotoxinin site within the chloride ion channel of the GABA-A receptor, blocking the influx of chloride ions.[1] This disruption of inhibitory signaling leads to hyperexcitability, convulsions, and eventual death of the insect.

The determination of the median lethal concentration (LC50) is a critical step in evaluating the toxicity of insecticides like this compound. The LC50 value represents the concentration of a substance that is lethal to 50% of a test population within a specified period. This metric is essential for comparing the toxicity of different compounds, understanding dose-response relationships, and assessing the potential for resistance development in target pest populations.

These application notes provide detailed protocols for determining the LC50 of this compound in insects using various exposure methods, including topical application, dietary exposure, and contact assays. Additionally, guidance on data analysis using probit analysis is provided to ensure statistically robust results.